Cas no 850396-88-2 (Ethyl 2-(bromomethyl)-4-cyanobenzoate)

Ethyl 2-(bromomethyl)-4-cyanobenzoate is a versatile brominated aromatic ester with a reactive benzylic bromide moiety and an electron-withdrawing cyano group. Its molecular structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceuticals. The benzylic bromide offers a reactive site for nucleophilic substitution, while the ester and cyano groups provide additional functional handles for further derivatization. This compound is commonly employed in cross-coupling reactions, cyclizations, and as a precursor for bioactive molecules. Its stability under standard storage conditions and well-defined reactivity profile enhance its utility in multistep synthetic routes. Careful handling is advised due to the lachrymatory nature of the bromide group.
Ethyl 2-(bromomethyl)-4-cyanobenzoate structure
850396-88-2 structure
Product Name:Ethyl 2-(bromomethyl)-4-cyanobenzoate
CAS No:850396-88-2
MF:C11H10BrNO2
MW:268.106602191925
CID:1089104
PubChem ID:67246105
Update Time:2025-05-19

Ethyl 2-(bromomethyl)-4-cyanobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(bromomethyl)-4-cyanobenzoate
    • SCHEMBL2009286
    • 850396-88-2
    • Inchi: 1S/C11H10BrNO2/c1-2-15-11(14)10-4-3-8(7-13)5-9(10)6-12/h3-5H,2,6H2,1H3
    • InChI Key: OXGAFZVDQQPWID-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C#N)C=CC=1C(=O)OCC

Computed Properties

  • Exact Mass: 266.98949g/mol
  • Monoisotopic Mass: 266.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.1Ų

Ethyl 2-(bromomethyl)-4-cyanobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015016513-250mg
Ethyl 2-(bromomethyl)-4-cyanobenzoate
850396-88-2 97%
250mg
$484.80 2023-08-31
Alichem
A015016513-500mg
Ethyl 2-(bromomethyl)-4-cyanobenzoate
850396-88-2 97%
500mg
$782.40 2023-08-31
Alichem
A015016513-1g
Ethyl 2-(bromomethyl)-4-cyanobenzoate
850396-88-2 97%
1g
$1564.50 2023-08-31

Additional information on Ethyl 2-(bromomethyl)-4-cyanobenzoate

Ethyl 2-(bromomethyl)-4-cyanobenzoate (CAS No. 850396-88-2) in Modern Chemical and Pharmaceutical Research

Ethyl 2-(bromomethyl)-4-cyanobenzoate, identified by its CAS number 850396-88-2, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical development. This compound, featuring a bromomethyl substituent and a cyano group on a benzoate backbone, presents unique reactivity that makes it a valuable intermediate in the construction of more complex molecular architectures.

The structural features of Ethyl 2-(bromomethyl)-4-cyanobenzoate make it particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the bromomethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups such as amines, alcohols, and thiols. This property is particularly valuable in drug discovery, where the ability to modify molecular structures is crucial for optimizing biological activity and pharmacokinetic properties.

The cyano group in Ethyl 2-(bromomethyl)-4-cyanobenzoate also contributes to its utility as a synthetic intermediate. The cyano group can be reduced to an amine or converted into a carboxylic acid, providing multiple pathways for further functionalization. These transformations are essential in the development of novel therapeutic agents, where precise control over molecular structure is required to achieve desired pharmacological effects.

In recent years, Ethyl 2-(bromomethyl)-4-cyanobenzoate has been explored in the context of developing new methodologies for constructing complex organic molecules. One notable application is in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The benzoate core can serve as a scaffold for constructing fused rings, while the bromomethyl and cyano groups provide handles for further functionalization.

Advances in catalytic systems have further enhanced the utility of Ethyl 2-(bromomethyl)-4-cyanobenzoate in synthetic chemistry. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of carbon-carbon bonds under mild conditions. These methods have been particularly useful in the preparation of complex pharmaceutical intermediates, where traditional synthetic approaches may be impractical or inefficient.

The compound has also found applications in materials science, where its unique structural features contribute to the development of advanced materials with tailored properties. For instance, Ethyl 2-(bromomethyl)-4-cyanobenzoate has been used as a precursor in the synthesis of polymers and coatings that exhibit enhanced thermal stability and mechanical strength. These materials are particularly valuable in industries where performance under extreme conditions is critical.

In the realm of drug discovery, Ethyl 2-(bromomethyl)-4-cyanobenzoate has been utilized in the development of small-molecule inhibitors targeting various biological pathways. Its ability to undergo selective functionalization allows medicinal chemists to design molecules with high specificity and potency. Recent studies have demonstrated its use in synthesizing inhibitors of enzymes involved in cancer metabolism and inflammation, highlighting its potential as a building block for next-generation therapeutics.

The synthesis of Ethyl 2-(bromomethyl)-4-cyanobenzoate itself presents an interesting challenge due to its reactive nature. Efficient synthetic routes require careful optimization to minimize side reactions and maximize yield. Recent advances in synthetic methodologies have led to more streamlined processes for its preparation, making it more accessible for research applications.

In conclusion, Ethyl 2-(bromomethyl)-4-cyanobenzoate (CAS No. 850396-88-2) is a multifunctional compound with broad applications in chemical synthesis and pharmaceutical development. Its unique structural features and reactivity make it a valuable intermediate for constructing complex molecular architectures. As research continues to uncover new methodologies and applications, this compound is likely to remain an important tool in the chemist's arsenal.

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